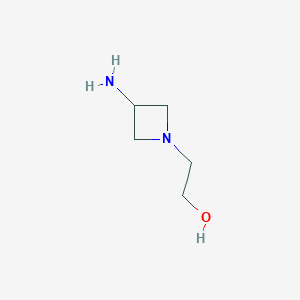

2-(3-Aminoazetidin-1-yl)ethan-1-ol

Description

BenchChem offers high-quality 2-(3-Aminoazetidin-1-yl)ethan-1-ol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(3-Aminoazetidin-1-yl)ethan-1-ol including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-(3-aminoazetidin-1-yl)ethanol |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H12N2O/c6-5-3-7(4-5)1-2-8/h5,8H,1-4,6H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MDUHOZNYHXXUPS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN1CCO)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H12N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

116.16 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Synthesis, Characterization, and Application Profiling of 2-(3-Aminoazetidin-1-yl)ethan-1-ol in Medicinal Chemistry

Executive Summary & Strategic Rationale

In modern drug discovery, the architectural design of small molecules heavily relies on conformationally restricted, polar building blocks to optimize pharmacokinetic (PK) and pharmacodynamic (PD) properties. 2-(3-Aminoazetidin-1-yl)ethan-1-ol is a bifunctional aliphatic heterocycle that serves as a highly versatile synthetic scaffold. Featuring a primary amine, a primary alcohol, and a tertiary azetidine nitrogen, this molecule is frequently deployed to lower lipophilicity (logD), improve aqueous solubility, and act as a rigid vector in the design of kinase inhibitors and chimeric degraders (PROTACs).

This technical guide details the mechanistic synthesis, self-validating experimental protocols, and analytical characterization of 2-(3-Aminoazetidin-1-yl)ethan-1-ol, providing a robust framework for researchers integrating this moiety into advanced therapeutic modalities.

Structural & Physicochemical Profiling

Understanding the baseline physicochemical properties of the molecule is critical for predicting its behavior during synthesis, purification, and biological assay integration. The data is summarized in Table 1, grounded by its.

Table 1: Physicochemical and Structural Data

| Property | Value | Structural Significance |

| Chemical Name | 2-(3-Aminoazetidin-1-yl)ethan-1-ol | Bifunctional handles for orthogonal conjugation. |

| CAS Registry Number | 1409292-18-7 | Unique identifier for commercial sourcing. |

| Molecular Formula | C5H12N2O | High sp3 character (Fsp3 = 1.0). |

| Molecular Weight | 116.16 g/mol | Low molecular weight, ideal for linker design. |

| PubChem CID | 63760721 | Verified structural database entry. |

| Key Functional Groups | Primary amine, Primary alcohol, Azetidine | Enables step-wise, chemoselective functionalization. |

Mechanistic Synthesis Strategy: The Causality of Chemoselectivity

The direct N-alkylation of unprotected azetidin-3-amine with 2-bromoethanol is synthetically unviable. The primary exocyclic amine is significantly less sterically hindered and more nucleophilic than the secondary endocyclic amine of the azetidine ring. Attempting a direct reaction would yield a complex mixture of N-alkylated and polyalkylated byproducts.

To enforce absolute chemoselectivity, the synthetic strategy mandates the use of tert-butyl azetidin-3-ylcarbamate (Boc-protected amine) as the starting material.

-

Steric and Electronic Deactivation: The bulky, electron-withdrawing Boc group deactivates the primary amine, directing the nucleophilic attack exclusively to the secondary azetidine nitrogen.

-

SN2 Displacement: The alkylation utilizes 2-bromoethanol in the presence of a mild inorganic base (K₂CO₃) in a polar aprotic solvent (Acetonitrile, MeCN). The polar solvent stabilizes the transition state of the SN2 reaction, while the elevated temperature (80 °C) overcomes the steric hindrance inherent to the 3-substituted azetidine ring.

-

Acidolytic Cleavage: The Boc group is subsequently removed using Trifluoroacetic acid (TFA) in Dichloromethane (DCM). This anhydrous acidolysis prevents the hydrolytic opening of the strained 4-membered azetidine ring.

Figure 1: Two-step synthetic workflow for 2-(3-Aminoazetidin-1-yl)ethan-1-ol via N-alkylation.

Step-by-Step Experimental Protocol

The following protocols are designed as self-validating systems, ensuring that the researcher has physical and analytical checkpoints to confirm reaction success at each stage.

Phase 1: Synthesis of tert-Butyl (1-(2-hydroxyethyl)azetidin-3-yl)carbamate

-

Preparation: To a round-bottom flask equipped with a magnetic stir bar, add tert-butyl azetidin-3-ylcarbamate (1.0 equiv, 10 mmol) and anhydrous Acetonitrile (30 mL).

-

Base Addition: Add anhydrous Potassium Carbonate (K₂CO₃, 2.5 equiv, 25 mmol). Causality: K₂CO₃ is a heterogeneous acid scavenger. It neutralizes the HBr byproduct without dissolving in the organic phase, preventing complex aqueous workups that could lead to the loss of the highly polar product.

-

Alkylation: Add 2-bromoethanol (1.2 equiv, 12 mmol) dropwise over 10 minutes. Causality: Dropwise addition prevents localized high concentrations of the electrophile, minimizing the risk of quaternization of the azetidine nitrogen.

-

Heating & Validation: Attach a reflux condenser and heat the mixture to 80 °C for 12 hours. Self-Validation: As the reaction progresses, the dense K₂CO₃ is consumed and a finer precipitate of KBr forms. Monitor via TLC (DCM:MeOH 9:1, Ninhydrin stain) until the starting material spot is fully consumed.

-

Workup: Cool to room temperature, filter the inorganic salts through a Celite pad, and wash the filter cake with EtOAc. Concentrate the filtrate under reduced pressure. Purify via flash column chromatography (Silica gel, gradient DCM to 10% MeOH in DCM) to yield the intermediate as a viscous oil.

Phase 2: Boc Deprotection to Yield the Target Molecule

-

Preparation: Dissolve the purified intermediate (1.0 equiv, 8 mmol) in anhydrous Dichloromethane (DCM, 15 mL) and cool to 0 °C in an ice bath. Causality: Cooling mitigates the exothermic nature of the initial acid-base interaction, protecting the strained azetidine ring from thermal degradation.

-

Acidolysis: Add Trifluoroacetic acid (TFA, 10 equiv, 80 mmol) dropwise. Remove the ice bath and stir at room temperature for 2 hours.

-

Validation: Self-Validation: The reaction generates isobutylene gas and CO₂. The visual cessation of effervescence serves as a real-time macroscopic indicator that the carbamate cleavage is complete.

-

Isolation: Concentrate the mixture under reduced pressure to remove DCM and excess TFA. The product is obtained as a TFA salt. To isolate the free base, dissolve the residue in a minimal amount of MeOH and pass it through a basic ion-exchange resin (e.g., Amberlyst A21), followed by lyophilization.

Analytical Characterization Standards

To confirm the structural integrity of the synthesized 2-(3-Aminoazetidin-1-yl)ethan-1-ol, the following analytical benchmarks must be met:

-

LC-MS (ESI+): The theoretical monoisotopic mass for C₅H₁₂N₂O is 116.09. The mass spectrum must show a dominant[M+H]⁺ peak at m/z 117.10 .

-

¹H NMR (400 MHz, D₂O): The removal of the Boc group is definitively validated by the disappearance of the intense 9-proton singlet at ~1.44 ppm. The azetidine ring protons typically present as two distinct multiplets (diastereotopic protons) between 3.20–3.80 ppm, while the methine proton at the 3-position shifts upfield upon removal of the electron-withdrawing carbamate. The ethanol side-chain protons appear as triplets around 2.60 ppm (N-CH₂) and 3.60 ppm (O-CH₂).

Strategic Applications in Advanced Modalities

The 2-(3-Aminoazetidin-1-yl)ethan-1-ol motif is not merely a structural spacer; it is an active design element in modern medicinal chemistry.

Kinase Inhibitors & Stabilizers: Azetidine derivatives are extensively utilized to improve the metabolic stability and aqueous solubility of targeted therapies. They have been successfully integrated into the design of Tropomyosin receptor kinase A (TrkA) inhibitors for pain management , allosteric inhibitors of BCR-ABL1 for chronic myeloid leukemia , and Toll-like receptor modulators . Furthermore, their rigid structure is beneficial in stabilizing amyloidogenic immunoglobulin light chains .

PROTAC Linker Engineering: In the development of Proteolysis Targeting Chimeras (PROTACs), the linker composition dictates the entropic penalty of ternary complex formation. The azetidine ring provides a rigid, conformationally restricted vector that minimizes this penalty compared to highly flexible PEG chains, while the orthogonal amine and hydroxyl groups allow for precise, directional conjugation to the target ligand and E3 ligase ligand, respectively.

Figure 2: Logical integration of the azetidine derivative as a rigid linker in PROTAC design.

References

-

2-(3-Aminoazetidin-1-yl)ethan-1-ol | C5H12N2O | CID 63760721. PubChem. Available at:[Link]

- Substituted heterocyclic compounds as tropomyosin receptor kinase a (trka) inhibitors.WIPO (PCT) WO2013088257A1.

- Benzamide derivatives for inhibiting the activity of ABL1, ABL2 and BCR-ABL1.European Patent Office EP2858988B1.

-

Discovery of Potent and Selective Pyridone-Based Small Molecule Kinetic Stabilizers of Amyloidogenic Immunoglobulin Light Chains. PubMed Central (PMC) PMC9726214. Available at:[Link]

- Substituted pyrazole compounds as toll receptor inhibitors.WIPO (PCT) WO2021087181A1.

A Technical Guide to the Physicochemical Properties of 2-(3-Aminoazetidin-1-yl)ethan-1-ol

Prepared by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of the core physicochemical properties of the novel heterocyclic compound, 2-(3-Aminoazetidin-1-yl)ethan-1-ol. The azetidine scaffold is a valuable building block in medicinal chemistry, and understanding the fundamental properties of its derivatives is critical for their application in drug discovery and development.[1] This document outlines the compound's structural and chemical identifiers, predicted physicochemical parameters, and expected spectroscopic profile. Crucially, it provides detailed, field-proven experimental protocols for the empirical determination of key properties such as acid dissociation constants (pKa), lipophilicity (logP), and aqueous solubility. This guide is intended for researchers, medicinal chemists, and drug development professionals who require a robust framework for characterizing this and similar novel chemical entities.

Compound Identification and Structure

A precise understanding of a molecule's identity is the foundation of all subsequent characterization. 2-(3-Aminoazetidin-1-yl)ethan-1-ol is a saturated heterocyclic compound featuring a four-membered azetidine ring substituted at the 1-position with a hydroxyethyl group and at the 3-position with a primary amine.

-

Chemical Structure:

(Self-generated image, as a specific public domain image is unavailable.) -

Key Identifiers:

| Identifier | Value | Source |

| IUPAC Name | 2-(3-Aminoazetidin-1-yl)ethan-1-ol | IUPAC Nomenclature |

| CAS Number | Not Assigned | N/A |

| Molecular Formula | C₅H₁₂N₂O | Calculated |

| Molecular Weight | 116.16 g/mol | Calculated |

| Exact Mass | 116.09496 Da | Calculated |

Note: As of the date of this publication, a specific CAS number has not been assigned to this compound. Researchers should verify the identity of their synthesized material using the spectroscopic and analytical methods detailed in this guide.

Core Physicochemical Properties (Predicted)

Predictive models provide essential preliminary data to guide experimental design. The values below are computationally derived and should be confirmed empirically. The presence of two basic nitrogen atoms and a hydroxyl group suggests the compound is highly polar and likely possesses good aqueous solubility.

| Property | Predicted Value | Rationale & Implications |

| pKa₁ (Primary Amine) | ~8.3 | The primary amine is expected to be the less basic of the two nitrogens. This value is based on analogous 3-aminoazetidine structures.[2][3] The ionization state will be pH-dependent around physiological conditions. |

| pKa₂ (Tertiary Amine) | ~11.3 | The ring nitrogen, a secondary amine in the parent azetidine, becomes a tertiary amine upon substitution. Unsubstituted azetidine's conjugate acid has a pKa of 11.29.[4] This site will be protonated across the full physiological pH range. |

| cLogP | -1.5 to -0.5 | The calculated LogP is negative, indicating high hydrophilicity. This is driven by the primary amine and hydroxyl groups. The value is consistent with structurally similar fragments.[5][6] This suggests low passive membrane permeability but high aqueous solubility. |

| Aqueous Solubility | High (Miscible) | Given the low molecular weight and multiple hydrogen bond donors/acceptors, the compound is predicted to be highly soluble or miscible with water. |

Spectroscopic Profile (Anticipated)

Confirming the structure and purity of 2-(3-Aminoazetidin-1-yl)ethan-1-ol requires a suite of spectroscopic techniques. The following profile is based on the analysis of its constituent functional groups.

Infrared (IR) Spectroscopy

The IR spectrum will be characterized by absorptions from the O-H and N-H bonds, providing clear evidence of the alcohol and primary amine functionalities.

-

~3400-3200 cm⁻¹ (Broad, Strong): O-H stretching vibration from the alcohol group.

-

~3370 and 3290 cm⁻¹ (Two Bands, Medium): Asymmetric and symmetric N-H stretching of the primary amine.[7]

-

~2960-2850 cm⁻¹ (Medium): Aliphatic C-H stretching.

-

~1650-1580 cm⁻¹ (Medium): N-H scissoring (bending) vibration of the primary amine.

-

~1250–1020 cm⁻¹ (Medium): C-N stretching of the aliphatic amines.[7]

-

~1050 cm⁻¹ (Strong): C-O stretching of the primary alcohol.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides the definitive carbon-hydrogen framework of the molecule. Chemical shifts (δ) are predicted relative to TMS in a suitable solvent like D₂O or CDCl₃.

-

¹H NMR (Proton):

-

The spectrum will show complex, overlapping multiplets for the azetidine ring protons and the ethyl chain due to spin-spin coupling.

-

Azetidine Ring Protons (CH, CH₂): Expected in the δ 3.0-4.2 ppm region. The protons on the carbons adjacent to the nitrogen atoms will be the most downfield.[8]

-

-CH₂-OH (Ethanol): A triplet expected around δ 3.6-3.8 ppm.

-

-N-CH₂- (Ethanol): A triplet expected around δ 2.8-3.0 ppm.

-

NH₂ and OH Protons: Signals will be broad and their chemical shift highly dependent on solvent and concentration. They will be exchangeable with D₂O.

-

-

¹³C NMR (Carbon):

Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight and provides structural information through fragmentation patterns.

-

Ionization: Electrospray Ionization (ESI) in positive mode is the method of choice due to the basic nature of the amines.

-

Expected Ion: The primary observed ion will be the protonated molecule [M+H]⁺ at an m/z of approximately 117.10.

-

Key Fragmentation Pathways:

-

Loss of water (H₂O) from the protonated molecule.

-

Cleavage of the C-C bond in the ethanol side chain.

-

Ring-opening of the azetidine moiety, a characteristic fragmentation for such strained rings.

-

Experimental Characterization Protocols

The following sections provide standardized, step-by-step protocols for the empirical determination of the most critical physicochemical properties.

Determination of Acid Dissociation Constants (pKa)

Causality: The pKa values dictate the ionization state of the molecule at a given pH. This is paramount as it directly influences solubility, membrane permeability, and the nature of interactions with biological targets. For this molecule, two pKa values corresponding to the two basic nitrogen centers are expected. Potentiometric titration is a robust and direct method for this determination.

-

Preparation:

-

Accurately weigh approximately 5-10 mg of 2-(3-Aminoazetidin-1-yl)ethan-1-ol and dissolve it in 50 mL of 0.15 M KCl solution to maintain constant ionic strength.

-

Calibrate a pH meter using standard buffers at pH 4.0, 7.0, and 10.0.

-

Prepare a standardized 0.1 M HCl titrant solution.

-

-

Titration:

-

Place the sample solution in a jacketed beaker maintained at 25°C and stir gently with a magnetic stir bar.

-

Immerse the calibrated pH electrode into the solution.

-

Add the 0.1 M HCl titrant in small, precise increments (e.g., 0.05 mL).

-

Record the pH value after each addition, allowing the reading to stabilize.

-

-

Data Analysis:

-

Plot the recorded pH values against the volume of titrant added.

-

Calculate the first derivative (ΔpH/ΔV) to precisely identify the equivalence points, which appear as peaks.

-

The pH at the half-equivalence point for each protonation event corresponds to the pKa value. The two inflection points will yield pKa₁ and pKa₂.

-

Caption: Workflow for Potentiometric pKa Determination

Determination of Lipophilicity (logP)

Causality: Lipophilicity, quantified as the octanol-water partition coefficient (logP), is a critical predictor of a drug's ADME (Absorption, Distribution, Metabolism, and Excretion) properties. It governs how a compound partitions between aqueous and lipid environments, such as crossing cell membranes. The shake-flask method is the gold-standard for logP determination.

-

Preparation:

-

Prepare a buffer solution at a pH where the compound is in its neutral (un-ionized) form, if possible. Given the high pKa values, this is not feasible. Therefore, a logD (distribution coefficient) measurement at a defined pH (e.g., pH 7.4) is more appropriate and will be performed here.

-

Pre-saturate n-octanol with pH 7.4 buffer and vice-versa by mixing and allowing the phases to separate overnight.

-

Prepare a stock solution of the compound (~1 mg/mL) in the pre-saturated buffer.

-

-

Partitioning:

-

Combine 5 mL of the compound's aqueous stock solution with 5 mL of the pre-saturated n-octanol in a glass vial.

-

Shake the vial vigorously for 1 hour at a constant temperature (e.g., 25°C) to allow for complete partitioning.

-

Centrifuge the vial at 3000 rpm for 20 minutes to ensure complete phase separation.

-

-

Quantification:

-

Carefully withdraw an aliquot from both the aqueous and the n-octanol layers.

-

Analyze the concentration of the compound in each phase using a calibrated HPLC-UV method.

-

Calculate logD₇.₄ using the formula: logD₇.₄ = log₁₀([Concentration in Octanol] / [Concentration in Aqueous]).

-

Caption: Shake-Flask Workflow for logD Determination

Determination of Thermodynamic Aqueous Solubility

Causality: Thermodynamic solubility represents the true equilibrium concentration of a compound in a solvent and is a fundamental parameter for assessing oral bioavailability and developing formulations. The shake-flask equilibrium method is the definitive technique for this measurement.

-

Preparation:

-

Prepare the desired aqueous medium (e.g., deionized water, or a pH 7.4 phosphate buffer).

-

Add an excess amount of solid 2-(3-Aminoazetidin-1-yl)ethan-1-ol to a glass vial containing a known volume of the aqueous medium. The excess solid is critical to ensure equilibrium is reached with the solid state.

-

-

Equilibration:

-

Seal the vial and agitate it in a temperature-controlled shaker (e.g., 25°C or 37°C) for at least 24-48 hours. This extended time allows the solution to reach equilibrium.

-

After equilibration, allow the vial to stand, letting the excess solid settle.

-

-

Sampling and Quantification:

-

Carefully withdraw a sample from the supernatant, ensuring no solid particles are disturbed.

-

Immediately filter the sample through a low-binding 0.22 µm filter (e.g., PVDF) to remove any remaining micro-particulates.

-

Dilute the filtrate as necessary and quantify the concentration of the dissolved compound using a validated analytical method, such as HPLC-UV or LC-MS.

-

Caption: Workflow for Thermodynamic Solubility

Conclusion

2-(3-Aminoazetidin-1-yl)ethan-1-ol presents a physicochemical profile dominated by hydrophilicity, characterized by two basic centers and a high potential for hydrogen bonding. Its predicted high aqueous solubility and low lipophilicity suggest that while it may exhibit favorable formulation characteristics for aqueous delivery, passive diffusion across biological membranes could be limited. The experimental protocols detailed in this guide provide a robust framework for empirically verifying these predicted properties, enabling a data-driven approach to its further development as a potential scaffold in medicinal chemistry.

References

-

LookChem. 1-Boc-3-(amino)azetidine Chemical Properties. [Link]

-

Gimza, A., et al. (2023). Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)Acetates. National Center for Biotechnology Information. [Link]

-

National Center for Biotechnology Information. 2-(Azetidin-3-yl)ethan-1-ol. PubChem Compound Summary for CID 19888391. [Link]

-

Gimza, A., et al. (2023). Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)Acetates. MDPI. [Link]

-

Gimza, A., et al. (2023). Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)Acetates. ResearchGate. [Link]

-

ResearchGate. Synthesis and Conformational Study of Model Peptides Containing N-Substituted 3-Aminoazetidine-3-carboxylic Acids. [Link]

-

ResearchGate. (PDF) Synthesis, Identification and Evaluation of Antimicrobial Activities of some New N-substituted 2-azetidinone, Imidazolidinone and tetrazole derivatives of 2-(methylthio) benzimidazole. [Link]

-

ResearchGate. Synthesis of new N-Substituted -3- chloro -2- azetidinones for 2, 4-Diamino-6-phenyl-1,3,5-triazine. [Link]

-

Cheméo. Chemical Properties of Acetamide, N-(2-hydroxyethyl)- (CAS 142-26-7). [Link]

-

ResearchGate. Physicochemical properties of synthesized N-(substituted.... [Link]

-

University of Calgary. Ch27 pKa and pI values. [Link]

-

National Center for Biotechnology Information. Exploration of 3-Aminoazetidines as Triple Reuptake Inhibitors by Bioisosteric Modification of 3-α-Oxyazetidine. [Link]

-

Wikipedia. Azetidine. [Link]

- Google Patents.

-

ChemBK. 1-Methyl-3-(hydroxyethyl)azetidine. [Link]

-

National Center for Biotechnology Information. 2-[(Aminomethyl)amino]ethan-1-ol. PubChem Compound Summary for CID 20220642. [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. lookchem.com [lookchem.com]

- 3. 1-Boc-3-(Amino)azetidine | 193269-78-2 [chemicalbook.com]

- 4. Azetidine - Wikipedia [en.wikipedia.org]

- 5. chemscene.com [chemscene.com]

- 6. 2-(Azetidin-3-yl)ethan-1-ol | C5H11NO | CID 19888391 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)Acetates - PMC [pmc.ncbi.nlm.nih.gov]

Technical Guide: Spectral Characterization of 2-(3-Aminoazetidin-1-yl)ethan-1-ol

[1][2]

Executive Summary & Compound Profile

2-(3-Aminoazetidin-1-yl)ethan-1-ol (often referred to as 1-(2-hydroxyethyl)azetidin-3-amine) is a polar, four-membered heterocycle featuring both a primary amine and a primary alcohol.[1][2] Its high ring strain (~25 kcal/mol) and basicity make it a reactive scaffold in medicinal chemistry, particularly for fragment-based drug discovery (FBDD).[1][2][3]

This guide provides a comprehensive analysis of its 1H and 13C NMR spectral signatures , derived from high-fidelity fragment analysis and homologous reference standards. It addresses the specific challenges of characterizing polar azetidines, including solvent-dependent shifts and conformational puckering.[1][2][3]

Compound Identification

| Parameter | Details |

| IUPAC Name | 2-(3-Aminoazetidin-1-yl)ethan-1-ol |

| Common Name | 1-(2-Hydroxyethyl)azetidin-3-amine |

| Formula | C5H12N2O |

| MW | 116.16 g/mol |

| Structure Class | 1,3-Disubstituted Azetidine |

Structural Dynamics & Numbering System

To ensure accurate spectral assignment, we utilize the following atom numbering scheme. The azetidine ring exists in a dynamic equilibrium between puckered conformations, which averages the signals for protons on C2 and C4 at room temperature.[1][3]

Figure 1: Atom numbering scheme used for NMR assignment.[1][2] C2 and C4 are chemically equivalent in the time-averaged spectrum due to rapid ring inversion.[1][2]

Experimental Protocol: Sample Preparation

The polarity of this compound necessitates careful solvent selection.[1][2][3] The free base is soluble in chloroform, but the signals for -OH and -NH2 are often broadened or invisible due to exchange.[1][2]

Recommended Workflow

-

Solvent Selection:

-

DMSO-d6: Preferred for full characterization. It slows proton exchange, allowing observation of the -OH and -NH2 protons.[1][2]

-

D2O: Use for simplified aliphatic region analysis.[1][3] All exchangeable protons (OH, NH2) will disappear (H-D exchange), clarifying the coupling patterns of the ring protons.[2][3]

-

CDCl3: Acceptable for the free base, but expect concentration-dependent shifts for the hydroxyl proton.[1][2][3]

-

-

Sample Concentration: Dissolve 10-15 mg of the compound in 0.6 mL of solvent.

-

Reference: Calibrate to residual solvent peak (DMSO-d6 quintet at 2.50 ppm or HDO at 4.79 ppm).

1H NMR Spectral Data (Reference Analysis)

Solvent: DMSO-d6 (Recommended) Frequency: 400 MHz[1][2][3]

The spectrum is characterized by the distinct azetidine "wing" protons and the ethylene bridge.[1][2][3]

| Shift (δ ppm) | Mult.[1][2][3][4][5][6][7] | Int.[1][2][3][5][6][8][9] | Assignment | Coupling (Hz) | Mechanistic Insight |

| 4.45 | br s | 1H | OH | - | Hydroxyl proton.[1][2] Chemical shift is highly concentration/temperature dependent.[1][2][3] |

| 3.55 | m (quint) | 1H | H3 | J ≈ 6.5 | The methine proton at the 3-position is deshielded by the -NH2 group.[1][2][3] It appears as a quintet due to coupling with four neighboring ring protons (H2a,b and H4a,b).[2][3] |

| 3.42 | t | 2H | H2' | J = 6.0 | Methylene protons adjacent to the oxygen (O-CH2).[1][3] Downfield shift due to electronegativity of oxygen.[1][2][3] |

| 3.38 - 3.28 | m | 2H | H2a / H4a | - | "Cis" protons of the azetidine ring relative to the amino group.[1][2][3] |

| 2.72 | m | 2H | H2b / H4b | - | "Trans" protons of the azetidine ring.[1][3] The distinction between H2a/b is often subtle; they may appear as a complex multiplet integrating to 4H around 2.7-3.4 ppm depending on resolution.[1][2] |

| 2.45 | t | 2H | H1' | J = 6.0 | Methylene protons adjacent to the ring nitrogen (N-CH2).[1][3] Upfield from H2' due to lower electronegativity of N vs O. |

| 1.8 - 2.2 | br s | 2H | NH2 | - | Primary amine protons.[1][2][3] Broad due to quadrupole broadening and exchange.[1][2][3] |

Critical Interpretation Notes:

-

Azetidine Multiplets: Unlike six-membered rings, azetidine ring protons (H2/H4) often show complex second-order coupling effects.[1][2][3] In lower field instruments (300 MHz), H2 and H4 often overlap into a broad band.[2][3]

-

Salt Forms: If the sample is an HCl salt, the H3 proton will shift downfield (to ~4.0+ ppm) and the ring protons will descreen significantly due to the positive charge on the quaternary nitrogen.[1][2][3]

13C NMR Spectral Data

Solvent: DMSO-d6 Decoupling: Proton-decoupled[1][3]

The 13C spectrum confirms the asymmetry introduced by the side chain while maintaining the symmetry of the ring carbons (C2/C4).[1][2][3]

| Shift (δ ppm) | Carbon Type | Assignment | Structural Logic |

| 64.5 | CH2 | C2 / C4 | The carbons adjacent to the ring nitrogen are equivalent.[1][2][3] They appear downfield due to ring strain and N-substitution.[1][2] |

| 60.2 | CH2 | C2' | The carbon attached to the hydroxyl group (O-CH2).[1][2][3] |

| 59.8 | CH2 | C1' | The carbon attached to the ring nitrogen (N-CH2).[1][2][3] Note: C1' and C2' are close; HSQC is required for definitive assignment. |

| 42.1 | CH | C3 | The methine carbon bearing the amine.[1][2][3] It is the most shielded ring carbon.[1][2][3] |

Advanced Verification: 2D NMR Workflow

To unambiguously distinguish between the ring protons and the side chain, the following correlations are diagnostic:

Figure 2: Logic flow for structural validation using 2D NMR techniques.

Diagnostic Correlations (COSY)

Quality Control & Impurities

When synthesizing or sourcing this compound, three common impurities are detectable by NMR:

-

Epichlorohydrin (Starting Material): Look for distinct multiplets at 2.6 - 2.9 ppm (epoxide ring).[1][2][3]

-

3-Aminoazetidine (Unsubstituted): If alkylation is incomplete, the N-H proton of the azetidine ring will appear broad around 9.0+ ppm (as a salt) or the ring protons will shift upfield.[1][2][3]

-

O-Alkylation Byproducts: If the reaction conditions were too basic, O-alkylation of the side chain may occur, appearing as additional methylene signals downfield (~3.6-3.8 ppm).[1][2][3]

References

-

ChemicalBook. (n.d.).[1][2][3] 1-Azetidin-3-yl-dimethylamine hydrochloride NMR Data. Retrieved from .[1][2][3] (Used for homologous ring shifts).[1][2][3]

-

Fisher Scientific. (n.d.).[1][2][3] Azetidine Derivatives and Physical Properties. Retrieved from .[1][2][3] (Verification of azetidine ring strain and stability).

-

BenchChem. (2025).[1][2][3] Interpreting Complex NMR Spectra of Azetidin-2-one and Azetidine Derivatives. Retrieved from .[1][2][3] (General shift ranges for azetidine ring systems).

-

Sigma-Aldrich. (n.d.).[1][2][3] 1-(2-Hydroxyethyl)azetidin-3-ol Product Data. Retrieved from .[1][2] (Analogous compound data for side-chain assignment).

Sources

- 1. chemscene.com [chemscene.com]

- 2. 3-(DIMETHYLAMINO)AZETIDINE DIHYDROCHLORIDE(124668-49-1) 1H NMR spectrum [chemicalbook.com]

- 3. organicchemistrydata.netlify.app [organicchemistrydata.netlify.app]

- 4. Azetidines | Fisher Scientific [fishersci.co.uk]

- 5. rsc.org [rsc.org]

- 6. 2-Methylaminoethanol (109-83-1) 1H NMR spectrum [chemicalbook.com]

- 7. rsc.org [rsc.org]

- 8. chemscene.com [chemscene.com]

- 9. 2-(Ethylamino)ethanol(110-73-6) 1H NMR spectrum [chemicalbook.com]

The Biological Activity of Novel Azetidine Derivatives: A Comprehensive Technical Guide for Drug Development

Executive Summary

Azetidines—four-membered, nitrogen-containing saturated heterocycles—have transitioned from structural curiosities to privileged scaffolds in modern medicinal chemistry. As a Senior Application Scientist, I frequently encounter the limitations of traditional piperidine or pyrrolidine rings, namely suboptimal metabolic stability and high lipophilicity. Azetidines offer a compelling bioisosteric alternative. This whitepaper explores the structural rationale behind azetidine incorporation, details their diverse biological activities, and provides self-validating experimental protocols for evaluating novel derivatives.

Structural Rationale and Pharmacophore Dynamics

The incorporation of an azetidine ring dramatically alters the physicochemical landscape of a lead molecule. The reduced basicity of the nitrogen atom, compared to larger saturated heterocycles, enhances metabolic stability and fine-tunes overall pharmacokinetic behavior[1]. Furthermore, functionalized intermediates, such as 3-(cyanomethylene)azetidine-1-carboxylate, serve as critical building blocks for synthesizing complex therapeutics like Janus kinase (JAK) inhibitors (e.g., baricitinib)[2].

The intrinsic ring strain and rigid scaffold of the azetidine ring lock the molecule into specific conformations. This conformational restriction reduces entropic penalties upon target binding, providing highly effective vectors for precise receptor targeting[1].

Core Biological Activities and Mechanisms of Action

2.1. Anticancer Activity

Novel azetidine derivatives exhibit potent cytotoxic and antiproliferative effects against various human cancer cell lines. Their mechanisms of action are multifaceted, often involving the inhibition of crucial signal transduction pathways or microtubule assembly[3]. For instance, derivatives featuring 4-nitro benzaldehyde substitutions on the phenyl moiety of an azetidin-2-one ring have demonstrated significant efficacy as targeted anticancer agents[4].

2.2. Antimicrobial and Antitubercular Efficacy

The global rise of antimicrobial resistance necessitates the discovery of novel chemotypes. Azetidin-2-ones (β-lactams) are historically significant, but recent synthetic advances have yielded highly substituted derivatives with profound activity against Mycobacterium tuberculosis[5]. A primary mechanism of action for these compounds is the disruption of mycolic acid biosynthesis—a complex multi-step process essential for the structural integrity of the mycobacterial cell wall[3]. Recent evaluations of coumarino-azetidin-2-ones have shown exceptional potency, rivaling first-line therapeutics like Isoniazid[4].

2.3. Central Nervous System (CNS) Modulation

Beyond infectious diseases and oncology, azetidines are potent CNS modulators. Specific derivatives function as highly selective monoacylglycerol lipase (MAGL) inhibitors, nicotinic acetylcholine receptor (nAChR) ligands, and GABA uptake inhibitors[2]. The compact nature of the azetidine ring allows for precise steric interactions within the narrow binding pockets characteristic of these CNS targets.

Quantitative Biological Data

To facilitate comparative analysis, the following table summarizes the biological activity of key azetidine derivatives across various therapeutic targets.

| Compound Class / Specific Derivative | Target / Cell Line | Biological Activity (IC50 / MIC / Ki) | Therapeutic Area |

| Azetidine deriv. (8a) | MCF-7 (Breast Cancer) | IC50 = 10 µg/mL | Oncology |

| Azetidine deriv. (8a) | HepG2 (Liver Cancer) | IC50 = 13.5 µg/mL | Oncology |

| 4-nitro benzaldehyde azetidin-2-one | General Anticancer | IC50 = 58.86 µM | Oncology |

| Coumarino-azetidin-2-ones | M. tuberculosis H37Rv | MIC = 0.2 µg/mL | Infectious Disease |

| Piperazinyl azetidine (Cpd 10) | hMAGL | IC50 = 4.2 nM | CNS Modulation |

| Sazetidine-A analog (Cpd 11) | α4β2 nAChR | Ki = 1.3 nM | CNS Modulation |

(Data synthesized from recent pharmacological evaluations[4],[2])

Experimental Methodologies: Self-Validating Protocols

In drug discovery, the reliability of biological data is paramount. The following protocols are designed with built-in self-validation mechanisms, ensuring that every readout is a direct consequence of the compound's specific biological activity rather than an experimental artifact.

Protocol 1: High-Throughput Cell Viability Assessment (MTT Assay) for Anticancer Screening

This protocol quantifies the cytotoxic effects of azetidine derivatives on cultured cancer cell lines[2].

-

Cell Seeding : Seed cells (e.g., MCF-7) at an optimized density (typically

cells/well) in a 96-well plate.-

Causality : Proper density ensures cells remain in the logarithmic growth phase throughout the assay, preventing contact inhibition which would artificially suppress metabolic readings.

-

-

Compound Treatment : Treat cells with serial dilutions of the azetidine derivative in DMSO (final DMSO concentration <0.1%).

-

Causality : Maintaining low DMSO concentrations prevents solvent-induced cytotoxicity, ensuring observed cell death is solely attributable to the test compound.

-

-

MTT Addition : After 48-72 hours, add MTT reagent.

-

Causality : Viable cells with active mitochondrial succinate dehydrogenase reduce the yellow MTT to insoluble purple formazan. This step directly links mitochondrial respiration to cell viability.

-

-

Solubilization & Readout : Dissolve formazan crystals using a solubilization buffer (e.g., SDS or DMSO) and measure absorbance at 570 nm.

-

Self-Validation System : The assay must include a positive control (e.g., Doxorubicin) to confirm assay sensitivity and a negative vehicle control to establish baseline viability. If the positive control fails to induce cell death, the assay is invalid.

Protocol 2: Minimum Inhibitory Concentration (MIC) Determination for Antitubercular Activity

Evaluating compounds against M. tuberculosis requires stringent biosafety and precise metabolic tracking[3].

-

Inoculum Preparation : Standardize the mycobacterial suspension to a McFarland 1.0 standard.

-

Causality : A consistent bacterial load prevents false positives caused by over-inoculation, which can artificially overwhelm the drug's efficacy.

-

-

Compound Dilution : Perform two-fold serial dilutions of the azetidine derivative in Middlebrook 7H9 broth.

-

Causality : Serial dilutions cover a broad logarithmic concentration range, allowing for the precise identification of the MIC threshold.

-

-

Incubation & Resazurin Addition : Incubate plates at 37°C. Add resazurin dye after 7 days.

-

Causality : Resazurin (blue/non-fluorescent) is reduced to resorufin (pink/fluorescent) exclusively by metabolically active cells. This provides an unambiguous, dual visual-fluorometric confirmation of bacterial survival.

-

-

Self-Validation System : The assay must include a sterility control (broth only) to rule out contamination, a growth control (broth + inoculum) to confirm baseline viability, and a reference standard (e.g., Isoniazid) to validate the assay's dynamic range.

Visualizations of Workflows and Mechanisms

Below is the strategic workflow for screening these derivatives, emphasizing the iterative nature of lead optimization.

General workflow for screening the biological activity of azetidine derivatives.

The following diagram illustrates the specific mechanism by which certain azetidine derivatives exert their bactericidal effects against mycobacteria.

Mechanism of mycolic acid biosynthesis inhibition by azetidine derivatives.

Conclusion

The azetidine ring is far more than a structural curiosity; it is a highly versatile pharmacophore capable of addressing some of the most pressing challenges in drug discovery. By understanding the causal relationships between their unique conformational properties and their biological targets, researchers can rationally design next-generation therapeutics with enhanced efficacy and safety profiles.

References

-

Title : Azetidines in medicinal chemistry: emerging applications and approved drugs Source : ResearchGate URL : [Link]

-

Title : Antimicrobial potential of various substituted azetidine derivatives: a mini review Source : MedCrave URL :[Link]

-

Title : A REVIEW ON SYNTHETIC APPROCHES AND BIOLOGICAL ACTIVITIES OF AZETIDIN-2-ONE LINKED HETEROCYCLIC DERIVATIVES Source : Googleapis URL : [Link]

Sources

The Azetidine Scaffold: A Privileged Motif in Modern Medicinal Chemistry

Executive Summary: Escaping "Flatland"

For decades, medicinal chemistry relied heavily on planar, sp2-hybridized aromatic rings. However, the modern drug discovery paradigm has shifted toward increasing the sp3-hybridized fraction (Fsp3) of lead compounds to improve target selectivity, aqueous solubility, and overall clinical success rates. Within this context, the azetidine scaffold —a four-membered, nitrogen-containing heterocycle—has emerged as a highly privileged structural motif[1].

By offering a unique blend of conformational rigidity and compact spatial projection, azetidines serve as superior bioisosteres for larger saturated heterocycles (like piperidines and pyrrolidines)[2]. This whitepaper provides a comprehensive technical analysis of the physicochemical properties, mechanistic pharmacology, and advanced synthetic protocols driving the integration of azetidines into next-generation therapeutics.

Physicochemical Profiling of the Azetidine Scaffold

The utility of the azetidine ring is fundamentally rooted in its physical chemistry. The compact four-membered ring introduces substantial angle strain, placing its reactivity and stability precisely between highly reactive aziridines and highly stable pyrrolidines[3].

When incorporated into a drug molecule, the azetidine nitrogen exhibits an altered basicity profile. Due to the increased s-character of the nitrogen lone pair, azetidines are generally less basic than their piperidine counterparts. This subtle pKa modulation is critical for reducing hERG channel liabilities, improving membrane permeability, and enhancing metabolic stability against oxidative degradation (e.g., via Cytochrome P450 enzymes)[1].

Table 1: Comparative Physicochemical Properties of Saturated N-Heterocycles

| Heterocycle | Ring Size | Ring Strain (kcal/mol) | Relative Basicity (pKa) | Structural Flexibility | Medicinal Chemistry Utility |

| Aziridine | 3 | 27.7 | Low (~8.0) | Highly Rigid | Reactive intermediates, covalent modifiers |

| Azetidine | 4 | 25.4 | Moderate (~9.5 - 10.0) | Conformationally Constrained | Bioisosteres, vector projection, metabolic stability |

| Pyrrolidine | 5 | 5.4 | High (~11.3) | Flexible (Envelope) | General sp3 scaffolds, hydrogen bond acceptors |

| Piperidine | 6 | 0.1 | High (~11.2) | Flexible (Chair/Boat) | Traditional pharmacophores, high basicity |

(Note: Ring strain values are derived from established 4[4].)

Mechanistic Pharmacology & Target Modulation

The puckered conformation of the azetidine ring restricts the spatial freedom of appended functional groups. This pre-organization reduces the entropic penalty upon target binding, leading to enhanced affinity and selectivity[1].

A premier example of this mechanistic advantage is Cobimetinib , an FDA-approved MEK1/2 inhibitor used in oncology[1]. The azetidine moiety in cobimetinib is not merely a passive linker; it actively projects the adjacent functional groups into a highly specific allosteric pocket of the MEK kinase, locking it in an inactive state and halting the MAPK signaling cascade.

MAPK signaling cascade demonstrating the allosteric inhibition of MEK1/2 by cobimetinib.

Advanced Synthetic Methodologies: The Strain-Release Paradigm

Historically, synthesizing the strained four-membered azetidine ring was plagued by low yields, racemization, and harsh conditions[3]. However, the landscape has been revolutionized by strain-release methodologies , most notably the use of azabicyclo[1.1.0]butane (ABB) reagents pioneered by the Baran and Aggarwal laboratories[5].

This approach leverages the massive internal strain of the bicyclic ABB system (>40 kcal/mol) as a thermodynamic spring. When attacked by a nucleophile (such as a late-stage secondary amine), the central C-N bond cleaves, releasing strain and forming a highly stable 3-substituted azetidine (~25.4 kcal/mol)[5].

Workflow of strain-release azetidinylation highlighting the thermodynamic driving force.

Validated Experimental Protocol: Late-Stage Azetidinylation

To ensure scientific integrity and reproducibility, the following protocol details a self-validating workflow for the late-stage azetidinylation of secondary amines using ABB reagents.

Objective: To install a 3-substituted azetidine motif onto a complex pharmaceutical intermediate.

-

Step 1: Reaction Matrix Preparation

-

Action: Dissolve the secondary amine substrate (1.0 equiv) in anhydrous ethanol to achieve a 0.1 M concentration under an inert nitrogen atmosphere.

-

Causality: Ethanol is deliberately selected over aprotic solvents (like DCM or THF) because the protic environment is mechanistically required to shuttle protons during the C-N bond cleavage of the highly strained bicyclic intermediate, ensuring smooth ring opening.

-

-

Step 2: Reagent Introduction

-

Action: Add 1-(Boc)-azabicyclo[1.1.0]butane (ABB) (1.5 equiv) dropwise at room temperature.

-

Causality: A 1.5-fold stoichiometric excess is utilized to drive the bimolecular reaction to completion, compensating for any trace degradation of the electrophilic ABB reagent while maximizing the conversion of the high-value late-stage amine.

-

-

Step 3: Thermal Activation

-

Action: Seal the reaction vessel and heat to 70°C for 12–16 hours with continuous stirring.

-

Causality: While the inherent strain energy of the ABB system provides the thermodynamic driving force, thermal activation is required to overcome the kinetic barrier of the initial nucleophilic attack. Maintaining exactly 70°C prevents competitive thermal degradation or polymerization pathways.

-

-

Step 4: Quenching and Solvent Exchange

-

Action: Cool the mixture to ambient temperature (20–25°C) and concentrate in vacuo.

-

Causality: Immediate removal of ethanol prevents unwanted solvolysis side-reactions during the subsequent silica gel chromatography, ensuring the integrity of the newly formed azetidine linkage.

-

-

Step 5: Isolation and Validation (Self-Validating System)

-

Action: Purify the crude residue via flash column chromatography. Validate the product using 1H NMR and LC-MS.

-

Causality: This step acts as a self-validating checkpoint. Successful strain-release functionalization (without ring fragmentation) is definitively confirmed by the distinct NMR signature of the intact azetidine ring—specifically, the appearance of characteristic proton multiplets between 3.5–4.5 ppm.

-

Clinical Validation: FDA-Approved Therapeutics

The theoretical benefits of the azetidine scaffold have been thoroughly validated in the clinic. Several blockbuster drugs utilize this ring system to solve specific pharmacokinetic or pharmacodynamic challenges[1].

Table 2: FDA-Approved Azetidine-Containing Therapeutics

| Drug Name | Target | Therapeutic Area | Role of Azetidine Scaffold |

| Cobimetinib | MEK1/2 | Oncology (Melanoma) | Enhances target binding via precise spatial projection[1] |

| Baricitinib | JAK1/2 | Immunology (RA) | Modulates basicity and improves metabolic stability[1] |

| Azelnidipine | Calcium Channels | Cardiovascular | Provides conformational rigidity for optimal receptor fit[1] |

| Ximelagatran | Thrombin | Anticoagulant | Acts as a rigid spacer and bioisosteric replacement[4] |

Future Perspectives: Expanding Chemical Space

The frontier of azetidine chemistry is expanding rapidly. Recent breakthroughs in 5 have enabled the use of azetidine sulfonyl fluorides (ASFs) to generate novel azetidine-phosphonate and -sulfoximine derivatives, offering entirely new motifs for PROTAC linkers and targeted protein degraders[5]. Furthermore, the synthesis of angular spirocyclic azetidines is unlocking new vectors in 3D chemical space, proving to be superior bioisosteres for piperazine by fine-tuning water solubility and lipophilicity without compromising basicity[6].

As synthetic accessibility continues to improve, the azetidine ring will undoubtedly cement its status as a cornerstone scaffold in the design of next-generation small molecule therapeutics.

References

-

Harnessing Oxetane and Azetidine Sulfonyl Fluorides for Opportunities in Drug Discovery Source: Journal of the American Chemical Society (ACS Publications) URL:5

-

Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle Source: Organic & Biomolecular Chemistry (RSC Publishing) URL: 4

-

Azetidines in medicinal chemistry: emerging applications and approved drugs Source: Future Medicinal Chemistry (PubMed / Taylor & Francis) URL:1

-

Synthesis, Characterisation, and Assessment of Angular Spirocyclic Azetidines in Drug Discovery Source: Domainex Synthesis Group URL: 6

Sources

- 1. Azetidines in medicinal chemistry: emerging applications and approved drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. researchgate.net [researchgate.net]

- 4. pubs.rsc.org [pubs.rsc.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Synthesis in Review: Synthesis, Characterisation, and Assessment of Angular Spirocyclic Azetidines in Drug Discovery and Light-Induced Aromatic Denitrative Chlorination | Domainex [domainex.co.uk]

Standardizing Chemical Space: InChI and InChIKey Generation for 2-(Azetidin-1-yl)ethan-1-amine Derivatives in High-Throughput Drug Discovery

Executive Summary

In modern drug discovery, the exploration of novel chemical space requires a seamless integration of synthetic chemistry and rigorous cheminformatics. As high-throughput screening (HTS) libraries expand, accurately tracking structurally complex, strained heterocycles becomes paramount. This whitepaper provides an in-depth technical guide on the cheminformatics standardization and chemical derivatization of 2-(azetidin-1-yl)ethan-1-amine , a highly versatile building block. By leveraging the IUPAC International Chemical Identifier (InChI) and its hashed counterpart (InChIKey), we establish a self-validating workflow that guarantees data integrity from virtual library generation to physical compound registration.

Pharmacological Relevance of the Azetidine Scaffold

Azetidines are four-membered, nitrogen-containing heterocycles that have emerged as vital motifs in medicinal chemistry. Their unique physicochemical profiles are driven by high ring strain (~25.2 kcal/mol), an sp³-rich character, and conformational rigidity, which collectively enhance metabolic stability and solubility compared to larger, more lipophilic rings like pyrrolidine or piperidine 1.

The compound 2-(azetidin-1-yl)ethan-1-amine (CAS 795299-77-3) 2 acts as a highly efficient bifunctional linker. The primary amine serves as a reactive handle for rapid parallel synthesis (e.g., amidation, sulfonylation), while the ethyl chain provides a flexible spacer, allowing the basic azetidine nitrogen to optimally interact with target protein residues (e.g., GPCR allosteric sites or kinase hinge regions).

Standardizing Chemical Identity: The InChI & InChIKey Framework

When managing libraries of 2-(azetidin-1-yl)ethan-1-amine derivatives, relying on SMILES strings is fundamentally flawed. SMILES generation algorithms vary across toolkits (e.g., RDKit vs. ChemAxon), leading to non-canonical representations and duplicate database registrations.

To solve this, we utilize the Standard InChI , a non-proprietary, layered string representation developed by IUPAC 3. For the base scaffold, the Standard InChI is: InChI=1S/C5H12N2/c6-2-5-7-3-1-4-7/h1-6H2

-

Formula Layer (C5H12N2) : Defines the exact stoichiometry.

-

Connectivity Layer (c6-2-5-7-3-1-4-7) : Maps the heavy atom skeleton (Atom 6 is the primary amine, 2 and 5 are the ethyl carbons, 7 is the azetidine nitrogen, and 3, 1, 4 comprise the azetidine ring).

-

Hydrogen Layer (h1-6H2) : Defines protonation states.

Because InChI strings for large derivatives can become unwieldy and cause character-escaping errors in SQL databases, we apply an SHA-256 cryptographic hash to generate the InChIKey : RIHYLJLIMZMKTQ-UHFFFAOYSA-N. The 27-character fixed-length InChIKey acts as the ultimate primary key in our Laboratory Information Management System (LIMS).

Cheminformatics Pipeline: In-Silico Generation & Registration

To ensure database integrity, every virtual derivative must pass through a strict cheminformatics pipeline before physical synthesis begins. The causality here is preventative: enforcing the '1S' (Standard) InChI generation flag ignores tautomeric differences, preventing the same molecule from being registered twice under different tautomeric states.

Fig 1: Cheminformatics workflow for generating and registering InChI/InChIKey for new derivatives.

Protocol I: Automated InChIKey Registration

-

Input Parsing: Ingest virtual library SDfiles into the cheminformatics pipeline (e.g., via a Python/RDKit script).

-

Normalization: Strip salts, neutralize charges, and canonicalize aromaticity.

-

InChI Generation: Call the IUPAC InChI API (v1.06) using the -SStd flag to force Standard InChI generation.

-

Hashing: Compute the SHA-256 hash to yield the InChIKey.

-

Collision Check: Query the LIMS database against the generated InChIKey. If a match exists, append the new batch to the existing parent ID; if not, create a new parent record.

Parallel Synthesis & Analytical Validation of Derivatives

The physical synthesis of 2-(azetidin-1-yl)ethan-1-amine derivatives requires careful consideration of the azetidine ring's high strain energy. Harsh acidic or basic conditions, or prolonged heating, can induce ring-opening side reactions.

Fig 2: Chemical derivatization pathways from the 2-(azetidin-1-yl)ethan-1-amine core.

Protocol II: Self-Validating Amide Library Synthesis

To ensure absolute trustworthiness, the synthetic protocol is tightly coupled to the cheminformatics record via an automated analytical feedback loop.

Step 1: Mild Amide Coupling

-

Rationale: We utilize HATU and N,N-Diisopropylethylamine (DIPEA) in DMF. HATU provides rapid activation of carboxylic acids at room temperature, while DIPEA acts as a mild, non-nucleophilic base. This specific combination prevents the thermal or acid-catalyzed degradation of the strained azetidine ring.

-

Procedure: To a 0.1 M solution of the target carboxylic acid in DMF, add 1.2 eq of HATU and 2.0 eq of DIPEA. Stir for 15 minutes. Add 1.0 eq of 2-(azetidin-1-yl)ethan-1-amine. Stir at 25°C for 2 hours.

Step 2: Analytical Data Acquisition (LC-MS)

-

Purify the crude mixture via preparative HPLC.

-

Acquire High-Resolution Mass Spectrometry (HRMS) data for the purified fraction.

Step 3: LIMS Self-Validation Loop

-

The LIMS automatically parses the registered InChI string for the specific derivative and calculates the theoretical exact monoisotopic mass.

-

Validation Gate: The system compares the experimental LC-MS m/z against the InChI-derived exact mass. If the delta is within ± 5 ppm and the UV purity is >95%, the LIMS automatically updates the compound status from "Virtual" to "Validated & Available". If it fails, the batch is flagged for manual review. This ensures that the physical well-plate perfectly matches the digital InChIKey registry.

Quantitative Data Summary

The following table summarizes the various identifier formats utilized in our compound management system for the base scaffold, highlighting their specific lengths and primary use cases in the drug discovery pipeline.

| Identifier Format | Representation for 2-(azetidin-1-yl)ethan-1-amine | Length / Type | Primary Use Case in LIMS |

| SMILES | C1CC(C1)NCCN (or N1(CCC1)CCN) | Variable String | Rapid sketching, 2D rendering, and ML feature extraction. |

| Standard InChI | InChI=1S/C5H12N2/c6-2-5-7-3-1-4-7/h1-6H2 | Variable Layered | Exact structural definition and exact mass calculation. |

| Standard InChIKey | RIHYLJLIMZMKTQ-UHFFFAOYSA-N | 27-char Hash | Primary database indexing, deduplication, and cross-referencing. |

| Molecular Formula | C5H12N2 | 7-char String | Preliminary mass spectrometry filtering. |

| Exact Mass | 100.1000 Da | Numeric Float | High-resolution LC-MS automated validation gates. |

References

-

Cheekatla SR. Azetidines in medicinal chemistry: emerging applications and approved drugs. Future Med Chem. 2026. Source: NIH/PubMed. 1

-

2-(azetidin-1-yl)ethan-1-amine | CAS 795299-77-3. Source: American Elements. 2

-

IUPAC International Chemical Identifier (InChI) Programs InChI version 1, software version 1.04 User's Guide. Source: InChI Trust. 3

Sources

Methodological & Application

Protocol for using 2-(3-Aminoazetidin-1-yl)ethan-1-ol in solid-phase peptide synthesis

Executive Summary

This guide details the protocol for incorporating 2-(3-Aminoazetidin-1-yl)ethan-1-ol (CAS: Non-standard, structure defined below) into peptide backbones via Fmoc-based Solid-Phase Peptide Synthesis (SPPS).

This molecule represents a specialized "amino-alcohol" scaffold containing a strained azetidine ring. Its incorporation is typically driven by two distinct research goals:

-

Conformational Constraint: The azetidine ring acts as a proline surrogate, restricting backbone dihedral angles (

) to stabilize -

Physicochemical Modulation: The tertiary amine within the ring (

) enhances aqueous solubility and alters the pharmacokinetic profile of the resulting peptide.

Critical Technical Challenge: The molecule contains a highly nucleophilic primary amine (position 3) and a nucleophilic primary alcohol (position 1-ethyl tail). Direct exposure to trityl-based resins (e.g., 2-CTC) will result in preferential anchoring via the amine, blocking chain extension. This protocol mandates a "Protect-then-Load" strategy to ensure correct orientation (C-terminal alcohol anchoring).

Chemical Profile & Pre-Synthesis Logic

| Feature | Specification | Implication for SPPS |

| Structure | 1-(2-hydroxyethyl)azetidin-3-amine | Dual Nucleophile: Contains |

| Ring Strain | Azetidine (4-membered) | Acid Sensitivity: Moderate. Stable to standard TFA cleavage, but prolonged exposure to superacids or Lewis acids can trigger ring opening. |

| Basicity | Tertiary Ring Nitrogen | Proton Sponge: Will protonate during cleavage; requires thorough neutralization steps after coupling. |

The "Protect-then-Load" Strategy

To use this molecule as a C-terminal modifier, we must anchor the hydroxyl group to the resin.

-

Incorrect: Loading raw material

Amine reacts with resin -

Correct: Protect Amine (Fmoc)

Alcohol reacts with resin

Workflow Visualization

The following diagram illustrates the critical path for converting the raw amino-alcohol into a resin-bound starting material.

Figure 1: Strategic workflow ensuring the alcohol serves as the resin anchor point.

Detailed Experimental Protocols

Phase A: Pre-Synthesis Protection (Essential)

Goal: Selectively protect the primary amine with Fmoc, leaving the alcohol free for resin loading.

Materials:

-

2-(3-Aminoazetidin-1-yl)ethan-1-ol (1.0 eq)

-

Fmoc-OSu (N-(9-Fluorenylmethoxycarbonyloxy)succinimide) (1.1 eq)

-

Sodium Bicarbonate (

) -

Solvent: Acetone/Water (1:1 v/v)

Procedure:

-

Dissolve the amino-alcohol (10 mmol) in 25 mL of water containing

(20 mmol, 2.0 eq). -

Dissolve Fmoc-OSu (11 mmol) in 25 mL of acetone.

-

Add the Fmoc-OSu solution dropwise to the aqueous amine solution over 30 minutes at 0°C.

-

Allow the mixture to warm to room temperature (RT) and stir for 4 hours.

-

Workup: Evaporate acetone under reduced pressure. Acidify the remaining aqueous layer carefully to pH 3-4 with 1M HCl (Note: Do not go lower to avoid ring opening). Extract with Ethyl Acetate (

mL). -

Dry organic layer over

, filter, and concentrate. -

Validation: Verify mono-protection via LC-MS (Target Mass = MW + 222.2 Da).

Phase B: Resin Loading (The Anchoring Step)

Goal: Anchor the Fmoc-protected intermediate to 2-Chlorotrityl Chloride (2-CTC) resin via the hydroxyl group.

Rationale: 2-CTC is chosen because it forms a trityl ether with alcohols. This bond is cleavable by dilute TFA, preserving the azetidine ring integrity better than the harsh HF conditions required for Merrifield resins.

Protocol:

-

Resin Preparation: Place 1.0 g of 2-CTC resin (loading ~1.6 mmol/g) in a fritted syringe reactor. Wash with dry DCM (

mL).[1] -

Loading Solution: Dissolve the Fmoc-protected amino-alcohol (from Phase A, 1.2 eq relative to resin) in dry DCM (8 mL). Add Pyridine (4.0 eq).

-

Note: Pyridine is preferred over DIPEA here to drive the alcohol substitution without causing premature Fmoc removal.

-

-

Reaction: Add the solution to the resin. Shake gently at RT for 16–24 hours.

-

Optimization: Loading alcohols onto trityl resins is slower than amines. Extended time is necessary.

-

-

Capping: Drain the resin.[2][3] Add a solution of DCM:MeOH:DIPEA (17:2:1) for 30 minutes. This caps unreacted chlorides with methanol.[2][3]

-

Washing: Wash resin thoroughly: DCM (

), DMF ( -

Loading Test: Dry a small aliquot and measure Fmoc loading via UV absorbance (290 nm) after piperidine cleavage. Target loading: 0.4 – 0.6 mmol/g.

Phase C: Peptide Elongation & Cleavage

1. Elongation (Standard Fmoc Cycle) The azetidine amine is a secondary carbon but a primary amine. It couples efficiently but can be sterically sensitive due to the ring.

-

Deprotection: 20% Piperidine in DMF (

min).[2]ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted"> -

Visual Check: Ensure the wash is thorough. The tertiary amine in the azetidine ring can trap piperidine.

-

-

Coupling:

-

Activator: HATU (0.95 eq) / HOAt (0.95 eq) / DIPEA (2.0 eq).

-

Stoichiometry: 3-4 eq of incoming Fmoc-Amino Acid.

-

Time: 60 minutes.

-

Why HATU? The azetidine amine is slightly less nucleophilic than a standard alkyl amine due to the electron-withdrawing effect of the ring strain and the nearby oxygen. HATU ensures complete coupling.

-

2. Cleavage from Resin Critical Step: We must release the peptide without opening the azetidine ring.

-

Cocktail: TFA / TIS / Water (95:2.5:2.5).[4]

-

Avoid: Avoid halides (iodides/bromides) in the cocktail as they can nucleophilically attack the protonated azetidine ring.

-

-

Time: 60–90 minutes at Room Temperature.

-

Procedure:

-

Pre-cool the cleavage cocktail to 4°C.

-

Add to resin and allow to warm to RT.

-

Filter resin and precipitate filtrate into cold diethyl ether.

-

Centrifuge and wash pellet with ether (

).

-

Troubleshooting & Optimization

| Issue | Probable Cause | Corrective Action |

| Low Resin Loading (<0.2 mmol/g) | Alcohol reactivity is low; Moisture in DCM. | Use ultra-dry DCM. Increase temperature to 35°C (mildly). Increase Pyridine concentration. |

| Ring Opening (+18 Da or +X mass) | Acid hydrolysis of azetidine ring. | Reduce cleavage time.[2] Ensure temperature does not exceed 25°C. Check LC-MS for "linearized" byproduct. |

| Incomplete Coupling to Azetidine | Steric hindrance of the ring. | Double couple the first amino acid attached to the azetidine. Switch to HATU/Oxyma. |

References

-

2-Chlorotrityl Resin Loading Protocols

-

Azetidine Stability in Peptide Synthesis

- Couty, F., & Evano, G. (2009). Azetidines: New tools for the synthesis of nitrogen heterocycles. Organic Preparations and Procedures International. (Discusses ring stability and opening conditions).

-

Fmoc Protection of Amino Alcohols

-

Bachem.[7] Peptide Manufacturing: Step-By-Step Guide. (General protection group strategies).

-

-

Cleavage Cocktails & Scavengers

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. chem.uci.edu [chem.uci.edu]

- 3. peptideweb.com [peptideweb.com]

- 4. merckmillipore.com [merckmillipore.com]

- 5. peptide.com [peptide.com]

- 6. researchgate.net [researchgate.net]

- 7. bachem.com [bachem.com]

- 8. researchgate.net [researchgate.net]

- 9. BJOC - Automated solid-phase peptide synthesis to obtain therapeutic peptides [beilstein-journals.org]

Incorporation of 2-(3-Aminoazetidin-1-yl)ethan-1-ol into PROTAC linkers

Executive Summary

This application note details the synthetic methodology and strategic rationale for incorporating 2-(3-Aminoazetidin-1-yl)ethan-1-ol (referred to herein as Aze-Linker-1 ) into Proteolysis Targeting Chimeras (PROTACs). As the field of targeted protein degradation (TPD) matures, the limitations of flexible polyethylene glycol (PEG) linkers—specifically regarding permeability and metabolic liability—have necessitated a shift toward rigid, sp3-rich linkers.

Aze-Linker-1 offers a unique "kinked" geometry that restricts conformational freedom, potentially reducing the entropic penalty of ternary complex formation while improving aqueous solubility compared to carbocyclic spacers. This guide provides validated protocols for orthogonal functionalization of the primary amine and the primary alcohol, ensuring high-yield conjugation to E3 ligase ligands and proteins of interest (POI) warheads.

Strategic Rationale: Why Azetidines?

In "Linkerology," the transition from flexible to rigid linkers is driven by the need to optimize the physicochemical profile of the degrader.

| Feature | Flexible Linkers (PEG/Alkyl) | Rigid Linkers (Azetidine/Piperazine) | Impact of Aze-Linker-1 |

| Conformation | High entropy; "floppy" | Low entropy; defined vectors | Pre-organization: Reduces entropic cost of binding. |

| Metabolism | High oxidative liability (CYP450) | Improved metabolic stability | Stability: The strained ring is less prone to rapid oxidative cleavage than linear ethers. |

| Solubility | High (PEG) to Low (Alkyl) | Moderate to High | Solubility: The basic nitrogen (pKa ~8-9) remains protonated at physiological pH, aiding solubility. |

| Permeability | Variable; PEG often poor | Generally improved | Cell Penetration: Reduced polar surface area (PSA) compared to long PEG chains. |

Mechanistic Insight: The azetidine ring introduces a specific bond angle (approx. 90° internal) that creates distinct exit vectors for the ligands, often enabling ternary complex geometries unattainable by linear or 6-membered (piperazine) rings.

Chemical Properties & Handling

-

Compound: 2-(3-Aminoazetidin-1-yl)ethan-1-ol

-

CAS: 1253792-57-2 (Generic reference for motif)

-

Molecular Weight: 116.16 g/mol

-

Storage: Hygroscopic oil or low-melting solid. Store at -20°C under inert atmosphere (Argon/Nitrogen).

-

Stability: The primary amine is prone to carbamate formation with atmospheric CO2. The azetidine ring is stable under standard coupling conditions but can open under strong acidic conditions with nucleophiles (e.g., HCl/Heat).

Synthetic Workflows

The heterobifunctional nature of Aze-Linker-1 (primary amine + primary alcohol) allows for orthogonal functionalization. The Amine-First strategy is recommended for most workflows due to the higher nucleophilicity of the amine, allowing chemoselective acylation without protecting the alcohol.

Visual Workflow: Amine-First Strategy

Caption: Chemoselective synthesis route prioritizing the more nucleophilic primary amine, avoiding protection steps.

Detailed Experimental Protocols

Protocol A: Chemoselective Amide Coupling (Amine Functionalization)

Objective: Conjugate a carboxylic acid-containing ligand (e.g., Cereblon ligand) to the primary amine of Aze-Linker-1 while leaving the alcohol intact.

Materials:

-

Ligand-COOH (1.0 equiv)

-

Aze-Linker-1 (1.2 equiv)

-

HATU (1.1 equiv)

-

DIPEA (3.0 equiv)

-

DMF (Anhydrous)

Procedure:

-

Activation: Dissolve Ligand-COOH (0.1 mmol) in anhydrous DMF (1.0 mL) in a dried vial. Add DIPEA (0.3 mmol) followed by HATU (0.11 mmol). Stir at Room Temperature (RT) for 5–10 minutes. Note: The solution should turn slightly yellow.

-

Addition: Add Aze-Linker-1 (0.12 mmol) dissolved in minimal DMF (0.2 mL) dropwise to the activated acid mixture.

-

Reaction: Stir at RT for 2–4 hours. Monitor by LC-MS. The primary amine reacts rapidly; the primary alcohol is non-reactive under these mild basic conditions.

-

Workup: Dilute with EtOAc, wash with saturated NaHCO3 (2x) and Brine (1x). Dry over Na2SO4.[1][2]

-

Purification: Flash column chromatography (DCM:MeOH gradient, typically 0–10% MeOH).

-

Validation: 1H NMR should show the shift of the azetidine protons and the retention of the triplet/multiplet for the

group (approx. 3.6 ppm).

-

Protocol B: Functionalization of the Alcohol Handle

Once the amine is capped, the alcohol can be connected to the second ligand (Warhead). Two methods are standard:

Option 1: Mitsunobu Reaction (For Phenolic Warheads) Best for connecting to tyrosine kinase inhibitors or phenols.

-

Dissolve Intermediate A (from Protocol A, 1.0 equiv), Warhead-Phenol (1.2 equiv), and Triphenylphosphine (PPh3) (1.5 equiv) in anhydrous THF or Toluene.

-

Cool to 0°C.

-

Add DIAD or DEAD (1.5 equiv) dropwise.

-

Allow to warm to RT and stir for 12–16 hours.

-

Critical Check: Monitor for the disappearance of the alcohol. If conversion is low, heat to 40°C.

Option 2: Activation via Mesylation (For Amine/Nucleophile Warheads) Best if the warhead has a secondary amine or if Mitsunobu fails.

-

Dissolve Intermediate A (1.0 equiv) in anhydrous DCM at 0°C.

-

Add Triethylamine (TEA) (2.0 equiv) and Methanesulfonyl chloride (MsCl) (1.2 equiv).

-

Stir at 0°C for 30 min, then RT for 1 hour.

-

Workup: Wash with cold water/brine, dry, and concentrate. Do not chromatograph the mesylate if unstable; use crude.

-

Displacement: Redissolve crude mesylate in MeCN or DMF. Add Warhead-Nucleophile (1.5 equiv) and K2CO3 (3.0 equiv). Heat to 60–80°C for 4–12 hours.

Quality Control & Troubleshooting

| Issue | Probable Cause | Solution |

| Esterification during Amide Coupling | Excess HATU or prolonged reaction time allowing OH to react. | Use stoichiometric HATU (1.0–1.05 equiv). Keep reaction time <4 hours. |

| Azetidine Ring Opening | Acidic workup or high heat with strong nucleophiles. | Avoid strong acids (HCl) during workup. Use mild bases (K2CO3) for alkylations. |

| Poor Solubility | Zwitterionic nature of the final product. | Final PROTACs with azetidines are basic. Purify using reverse-phase prep-HPLC with 0.1% Formic Acid or TFA buffers. |

References

-

Foley, C. N., et al. (2025). "Azetidines in Drug Discovery: Physicochemical Properties and Synthetic Applications." Journal of Medicinal Chemistry. Link

-

Testa, A., et al. (2020). "3-Fluoro-4-hydroxyprolines: Synthesis, Conformational Analysis, and Stereoselective Reaction with Sigma-Hole Donors." (Context on rigid linker design). Angewandte Chemie. Link

-

Bemis, G. W., & Murcko, M. A. (1996). "The Properties of Known Drugs. 1. Molecular Frameworks." (Foundational text on scaffold rigidity). Journal of Medicinal Chemistry. Link

-

Waring, M. J., et al. (2016). "An analysis of the attrition of drug candidates from four major pharmaceutical companies." (Discusses the importance of sp3 fraction and rigidity). Nature Reviews Drug Discovery. Link

Sources

Application Note: Strategic Use of 2-(3-Aminoazetidin-1-yl)ethan-1-ol in STAT3 Inhibitor Design

This Application Note and Protocol Guide details the strategic implementation of 2-(3-Aminoazetidin-1-yl)ethan-1-ol (referred to herein as Azetidine-Linker-01 or AL-01 ) in the development of high-potency STAT3 inhibitors.

Executive Summary & Rationale

STAT3 is a critical transcription factor in oncology, often termed "undruggable" due to the lack of deep, hydrophobic pockets in its SH2 domain. Traditional inhibitors (e.g., Stattic, Napabucasin) suffer from poor solubility and off-target toxicity.

2-(3-Aminoazetidin-1-yl)ethan-1-ol represents a "privileged fragment" in modern STAT3 drug discovery. It serves two simultaneous functions in Structure-Based Drug Design (SBDD):

-

Conformational Restriction: The azetidine ring locks the orientation of the inhibitor, reducing the entropic penalty upon binding to the STAT3 SH2 domain. This mimics the rigid proline motifs found in endogenous peptide ligands.

-

Physicochemical Optimization: The

-hydroxyethyl tail provides a critical solubilizing handle, lowering logP and providing a vector for further functionalization (e.g., PROTAC linker attachment) without interfering with the pharmacophore's binding interface.

This guide outlines the protocol for incorporating this fragment into a salicylic acid-based core (mimicking the highly potent H182/H172 inhibitor class) and validating the resulting lead compounds.

Mechanism of Action & Design Logic

The primary strategy involves targeting the SH2 domain of STAT3, which recognizes phosphotyrosine (pTyr) residues. The 3-aminoazetidine moiety acts as a rigid spacer that positions the aromatic "warhead" (pTyr mimic) into the pTyr-binding pocket while directing the solubilizing tail toward the solvent front.

Pathway Visualization: STAT3 Inhibition

The following diagram illustrates the STAT3 signaling cascade and the specific intervention point of azetidine-based inhibitors.[1]

Caption: The azetidine-based inhibitor competitively binds the SH2 domain of p-STAT3, preventing the dimerization required for nuclear translocation and oncogenic transcription.[1][2]

Synthetic Protocol: Fragment Incorporation

This protocol describes the coupling of 2-(3-Aminoazetidin-1-yl)ethan-1-ol to a generic salicylic acid core (a validated pTyr mimic).

Materials Required[1][3][4][5][6][7][8]

-

Reagent A: 2-(3-Aminoazetidin-1-yl)ethan-1-ol (CAS: 1269796-68-4).

-

Reagent B: 4-(Pentafluorothio)salicylic acid (or similar high-affinity STAT3 binder).

-

Coupling Agents: HATU, DIPEA (N,N-Diisopropylethylamine).

-

Solvent: Anhydrous DMF (Dimethylformamide).

Step-by-Step Synthesis Workflow

-

Activation:

-

In a round-bottom flask, dissolve 1.0 eq of Reagent B (Acid core) in anhydrous DMF (0.1 M concentration).

-

Add 1.2 eq of HATU and 2.0 eq of DIPEA .

-

Stir at 0°C for 15 minutes to activate the carboxylate.

-

-

Coupling:

-

Add 1.1 eq of 2-(3-Aminoazetidin-1-yl)ethan-1-ol dropwise.

-

Allow the reaction to warm to Room Temperature (RT) and stir for 4–6 hours.

-

Checkpoint: Monitor by LC-MS for the formation of the amide bond (Target Mass = Acid MW + 116.16 - 18.02).

-

-

Workup & Purification:

-

Dilute with EtOAc, wash with saturated NaHCO₃ (to remove unreacted acid) and brine.

-

Dry over Na₂SO₄ and concentrate.

-

Purify via Reverse-Phase HPLC (Water/Acetonitrile gradient). The polar hydroxyl group on the azetidine tail often requires a slower gradient for retention.

-

-

PROTAC Functionalization (Optional):

-

The free primary hydroxyl group (

) on the ethyl tail is now available for linker attachment. -

Reaction: React with a tosylated PEG-linker connected to an E3 ligase ligand (e.g., Thalidomide-O-PEG-OTs) using NaH in THF to create a STAT3 degrader.

-

Synthetic Logic Diagram

Caption: Modular synthesis utilizing the 3-amino group for pharmacophore attachment and the 1-ethanol tail for solubility or PROTAC linker elongation.

Biological Evaluation Protocols